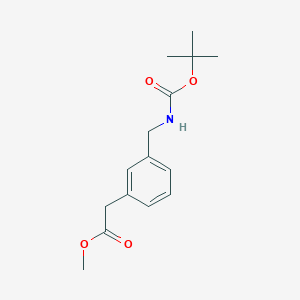

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCXALUSHYMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599522 | |

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-38-4 | |

| Record name | Methyl (3-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key intermediate in pharmaceutical and organic synthesis.[1] The document explores two primary, field-proven synthetic strategies, offering detailed, step-by-step protocols for each. The causality behind experimental choices, mechanistic insights, and analytical characterization of the target compound are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the synthesis of this important building block.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a phenylacetate moiety, a common scaffold in various biologically active compounds, and a meta-substituted aminomethyl group protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc protecting group is crucial, rendering the amine nucleophile temporarily inert to allow for selective transformations at other positions of the molecule.[1][2] This strategic protection is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling the controlled, sequential introduction of functional groups.[2][3] Consequently, this compound serves as a valuable intermediate in the synthesis of a wide range of complex molecules, including protease inhibitors and other therapeutic agents.[1][2][3]

This guide will delineate two principal and efficient synthetic routes to obtain this compound, providing the necessary technical details for successful laboratory implementation.

Strategic Approaches to Synthesis

The synthesis of the target molecule can be approached from two logical starting points, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Diagram of Synthetic Strategies

Caption: Two primary synthetic pathways to this compound.

Pathway A: Esterification of Boc-3-aminomethyl-phenylacetic acid

This pathway commences with the commercially available or synthetically prepared Boc-3-aminomethyl-phenylacetic acid.[3][4][5] The core of this strategy lies in the esterification of the carboxylic acid functionality to the corresponding methyl ester. This is a classic and reliable transformation in organic chemistry.

Diagram of Pathway A

Caption: Esterification of Boc-3-aminomethyl-phenylacetic acid to yield the target compound.

The primary advantage of this route is its straightforward nature, involving a single, high-yielding transformation. The main consideration is the accessibility of the starting carboxylic acid.

Pathway B: Boc Protection of Methyl 2-(3-(aminomethyl)phenyl)acetate

Alternatively, the synthesis can begin with Methyl 2-(3-(aminomethyl)phenyl)acetate, which is often available as its hydrochloride salt.[6] This approach involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure for protecting amines during synthesis.

Diagram of Pathway B

Caption: Boc protection of Methyl 2-(3-(aminomethyl)phenyl)acetate to form the final product.

This pathway is advantageous if the starting amine is more readily available or cost-effective than the corresponding Boc-protected carboxylic acid. The reaction is typically clean and proceeds with high efficiency.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. Standard laboratory safety precautions should be observed at all times.

Protocol for Pathway A: Esterification

Materials:

-

Boc-3-aminomethyl-phenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Boc-3-aminomethyl-phenylacetic acid (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Alternatively, for a more reactive approach, thionyl chloride (1.2 eq) can be added dropwise at 0 °C.[7]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.[1]

Protocol for Pathway B: Boc Protection

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or THF. If starting with the hydrochloride salt, add a base such as triethylamine (1.1-1.5 eq) to neutralize the salt and free the amine.

-

Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[1]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Singlet for the Boc tert-butyl group at approximately δ 1.42 ppm; Singlet for the methyl ester at approximately δ 3.7 ppm.[1] |

| ¹³C NMR | Carbonyl signals for the ester and Boc groups at approximately δ 170.2 ppm and δ 156.4 ppm, respectively.[1] |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).[1] |

| Purity (HPLC) | >98% purity is typically achieved after chromatographic purification.[1] |

Comparative Analysis and Conclusion

Both synthetic pathways presented are robust and reliable for the preparation of this compound.

| Parameter | Pathway A: Esterification | Pathway B: Boc Protection |

| Starting Material | Boc-3-aminomethyl-phenylacetic acid | Methyl 2-(3-(aminomethyl)phenyl)acetate |

| Key Transformation | Esterification | Boc Protection |

| Typical Yield | High | High |

| Primary Consideration | Availability and cost of the starting carboxylic acid | Availability and cost of the starting amine |

The choice between the two pathways will largely be dictated by economic and logistical factors related to the starting materials. Both methods utilize standard and well-established organic reactions, making them accessible to most synthetic chemistry laboratories. The final product is a stable, versatile intermediate poised for further elaboration in the synthesis of complex target molecules.[1]

References

- Smolecule. Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

- Benchchem. This compound.

- Vulcanchem. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate.

- J&K Scientific LLC. Boc-3-aminomethyl-phenylacetic acid.

- Chem-Impex. Boc-3-aminomethyl-phenylacetic acid.

- ChemicalBook. Methyl phenylacetate synthesis.

- ChemScene. Methyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate.

- Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.

- MCE. 2-(3-(Aminomethyl)phenyl)acetic acid.

- Santa Cruz Biotechnology. Boc-3-aminomethyl-phenylacetic acid.

- BLDpharm. 3-[(Boc-amino)methyl]phenylacetic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. 71420-95-6|3-[(Boc-amino)methyl]phenylacetic Acid|BLD Pharm [bldpharm.com]

- 6. Buy Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | 197792-60-2 [smolecule.com]

- 7. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate () for sale [vulcanchem.com]

A Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key synthetic intermediate in modern organic and medicinal chemistry. We will explore its core chemical and physical properties, present detailed protocols for its synthesis and purification, and analyze its reactivity and strategic applications in drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who utilize advanced building blocks for the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 132691-38-4) is a bifunctional organic molecule.[1][2] Its structure is characterized by a methyl phenylacetate core, where the phenyl ring is substituted at the meta-position with an aminomethyl group.[1] The critical feature of this compound is the protection of the primary amine by a tert-butoxycarbonyl (Boc) group. This protecting group is paramount to its utility, rendering the otherwise reactive amine inert to a wide range of chemical conditions, thereby allowing for selective manipulation of the methyl ester or other parts of the molecule.[1] The Boc group is known to enhance the stability and solubility of amines in biological and synthetic systems.[1]

Caption: Chemical Structure of the Topic Compound.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 132691-38-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [1][2] |

| SMILES | O=C(OC)CC1=CC=CC(CNC(OC(C)(C)C)=O)=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.4268 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 4 |[2] |

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity is critical. The following data are characteristic of this compound and serve as a reliable reference for quality control.

Table 2: Key Spectroscopic Signatures

| Technique | Expected Readout | Mechanistic Justification | Source |

|---|---|---|---|

| ¹H NMR | Singlet at ~δ 1.42 ppm (9H); Singlet at ~δ 3.7 ppm (3H) | The nine equivalent protons of the tert-butyl group on the Boc protector generate a strong, characteristic singlet. The three protons of the methyl ester also produce a distinct singlet. | [1] |

| ¹³C NMR | Carbonyl signal at ~δ 170.2 ppm; Carbonyl signal at ~δ 156.4 ppm | These two signals correspond to the ester and the Boc carbamate carbonyl carbons, respectively. Their distinct chemical shifts allow for unambiguous assignment. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 280.1552 | This provides the exact mass of the protonated molecule, confirming the elemental composition C₁₅H₂₂NO₄⁺ (calculated: 280.1549). |[1] |

Synthesis and Purification

This compound is not typically found in nature and is produced as a synthetic intermediate.[1] A common and logical synthetic route involves the Boc-protection of 3-(aminomethyl)phenylacetic acid followed by esterification.

Caption: General Synthetic Workflow.

Protocol 3.1: Representative Synthesis and Purification

This protocol is a representative method based on standard organic chemistry transformations. Researchers should always conduct a thorough risk assessment before proceeding.

A. Boc Protection of the Amino Acid

-

Reagents & Setup: Dissolve 1 equivalent of 3-(aminomethyl)phenylacetic acid in a suitable solvent such as aqueous dioxane or tetrahydrofuran (THF) in a round-bottomed flask equipped with a magnetic stirrer.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add 1.5 equivalents of a base like triethylamine or sodium hydroxide to deprotonate the ammonium group, rendering the amine nucleophilic.

-

Protection: Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise. The Boc anhydride is a highly effective and safe reagent for this purpose.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Acidify the mixture with a mild acid (e.g., citric acid solution) and extract the Boc-protected acid with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

B. Methyl Esterification

-

Setup: Dissolve the crude Boc-protected acid from the previous step in excess methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-8 hours. The reaction drives off water, favoring the formation of the methyl ester (Fischer esterification).

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.[4] Extract the product into ethyl acetate.

-

Purification: The crude product is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).[1] This removes unreacted starting material and byproducts. The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound, often as a crystalline solid or a viscous oil.[1]

Chemical Reactivity and Synthetic Utility

The value of this intermediate lies in the orthogonal reactivity of its two primary functional groups: the acid-labile Boc group and the base-labile methyl ester.

4.1 Boc Group Deprotection

The primary amine can be unmasked for subsequent reactions, such as amide bond formation, by removing the Boc group under acidic conditions.

Caption: Boc Group Deprotection Workflow.

Protocol 4.1.1: Amine Deprotection

-

Dissolve the Boc-protected compound in a minimal amount of an appropriate solvent like dichloromethane (DCM) or dioxane.

-

Add an excess (typically 4-10 equivalents) of a strong acid such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the corresponding ammonium salt of the free amine, which can be used directly or neutralized for further synthesis.

4.2 Ester Hydrolysis

The methyl ester can be converted to the corresponding carboxylic acid, a key functional group for amide couplings or other transformations.

Caption: Ester Hydrolysis (Saponification).

Protocol 4.2.1: Saponification

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add 1.5-2.0 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with aqueous HCl to pH ~3.

-

Extract the resulting carboxylic acid with ethyl acetate, dry, and concentrate to yield the product.

Applications in Research and Development

This compound is a valuable building block in several areas:

-

Medicinal Chemistry: It serves as a versatile scaffold for synthesizing libraries of compounds for drug discovery. The meta-substitution pattern is common in bioactive molecules, and the protected amine allows for the systematic introduction of diverse functionalities. It is particularly useful in the development of protease inhibitors and peptidomimetics.[1][5]

-

Organic Synthesis: As a functionalized phenylacetic acid derivative, it is an intermediate in the synthesis of more complex heterocyclic systems and natural product analogues.[1]

-

Materials Science: The rigid phenyl core and the modifiable functional groups make it a candidate for incorporation into novel polymers and functional materials.[1]

Safety and Handling

While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and acids.[2][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS No. 132691-38-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, a key synthetic intermediate in medicinal chemistry. We will explore its chemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.

Compound Overview and Physicochemical Properties

This compound is a synthetic intermediate characterized by a phenylacetate backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta-position. The Boc protecting group is crucial for its utility, as it allows for the selective modification of other parts of the molecule without unintended reactions at the amine functionality. This strategic protection is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 132691-38-4 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Appearance | Not specified, likely a solid | N/A |

| Solubility | Soluble in common organic solvents | General Knowledge |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely favored in the pharmaceutical industry for its high efficiency and functional group tolerance.[1]

The general strategy involves the coupling of an aryl halide with an organoboron species. In this case, a suitable precursor would be a halogenated phenylacetate derivative coupled with a boronic acid or ester containing the Boc-protected aminomethyl group.

Sources

"Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate" molecular weight

An In-depth Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its structure, which features a phenylacetate backbone modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta-position, makes it a versatile building block for the synthesis of more complex molecules. The presence of the Boc protecting group is crucial, as it enhances the stability of the amine during synthetic manipulations while allowing for controlled deprotection under specific conditions for further functionalization.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical validation, and applications, offering field-proven insights for professionals in drug development.

Physicochemical and Computational Properties

The fundamental properties of a compound are critical for its application in synthesis and drug design. The molecular weight and other key descriptors for this compound are summarized below. These values are essential for stoichiometric calculations in reaction planning and for computational modeling of molecular interactions.

| Property | Value | Source |

| Molecular Weight | 279.33 g/mol | |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| CAS Number | 132691-38-4 | [1] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | |

| LogP (octanol-water partition coeff.) | 2.4268 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4 |

Synthesis and Purification Workflow

The synthesis of this compound involves a strategic application of amine protection followed by esterification. The Boc group is instrumental as it prevents the nucleophilic amine from participating in unwanted side reactions, thereby enabling selective transformations at other sites of the molecule.[1]

Generalized Synthetic Protocol

-

Boc Protection: The synthesis typically begins with a precursor molecule containing an aminomethylphenyl group. This primary amine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction is generally high-yielding and clean, forming the stable Boc-protected amine.

-

Esterification: The subsequent step involves the esterification of the carboxylic acid group on the phenylacetic acid moiety. This is commonly achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder coupling agent.

-

Work-up and Isolation: Post-reaction, a standard aqueous work-up is performed to remove catalysts and by-products. This often involves a liquid-liquid extraction using a solvent like ethyl acetate.[1]

Sources

A Comprehensive Technical Guide to Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Synthesis, Application, and Analysis

Abstract

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry and drug development. Its unique structure, featuring a phenylacetate core with a protected aminomethyl group at the meta-position, offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly protease inhibitors and other bioactive compounds.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses and allows for controlled deprotection under specific conditions, revealing a reactive amine for further functionalization.[1] This guide provides an in-depth exploration of this intermediate, covering its physicochemical properties, detailed synthetic methodologies, strategic applications in drug discovery, and essential analytical characterization techniques. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate process of drug discovery, the design and synthesis of novel molecular entities often rely on the availability of versatile and reliable building blocks. This compound (CAS No. 132691-38-4) has emerged as a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its structure is an elegant combination of a phenylacetic acid moiety, a common pharmacophore in various therapeutic agents, and a Boc-protected aminomethyl group.[3][4] This protection strategy is crucial, as it masks the nucleophilic amine, preventing unwanted side reactions and enabling chemists to perform selective transformations on other parts of the molecule. The subsequent ease of Boc-group removal under acidic conditions provides a straightforward pathway to introduce further complexity and build the final target molecule.

This technical guide offers a holistic view of this compound, from its fundamental properties to its practical application in complex organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 132691-38-4 | [1][2][5] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][5] |

| Molecular Weight | 279.33 g/mol | [1][2][5] |

| Appearance | White to off-white solid | Generic Vendor Data |

| Boiling Point (Predicted) | 400.1 ± 33.0 °C | [5] |

| Density (Predicted) | 1.102 ± 0.06 g/cm³ | [5] |

| Storage Temperature | Room Temperature | [5] |

Spectroscopic Data for Structural Confirmation: [1]

-

¹H NMR: A characteristic singlet for the Boc tert-butyl protons appears around δ 1.42 ppm, and the methyl ester protons resonate as a singlet at approximately δ 3.7 ppm.

-

¹³C NMR: Key signals include the ester carbonyl carbon at δ 170.2 ppm and the Boc carbonyl carbon at δ 156.4 ppm.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549).

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic strategy involves the Boc protection of the amine followed by esterification.

Recommended Synthetic Workflow

The following diagram illustrates a typical synthetic route:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Boc Protection of 3-(Aminomethyl)phenylacetic acid

-

Reaction Setup: To a solution of 3-(aminomethyl)phenylacetic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, add a base like sodium hydroxide or triethylamine (1.1 equivalents).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1M HCl). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-((tert-butoxycarbonylamino)methyl)phenylacetic acid as a crude product, which can often be used in the next step without further purification.

Step 2: Esterification to this compound

-

Reaction Setup: Dissolve the crude 3-((tert-butoxycarbonylamino)methyl)phenylacetic acid from the previous step in methanol.

-

Reagent Addition: Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities.

Role as a PROTAC Linker Precursor

The deprotected form, 2-(3-(aminomethyl)phenyl)acetic acid, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The aminomethylphenylacetic acid moiety provides a rigid and defined linker structure.

Intermediate in the Synthesis of Bioactive Molecules

Phenylacetic acid derivatives are known to be key components in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and agonists for peroxisome proliferator-activated receptors (PPARs).[3][4][7] The subject compound provides a convenient starting point for the synthesis of analogs of these drugs.

The following diagram illustrates the deprotection and subsequent functionalization of the intermediate:

Caption: Deprotection and functionalization of the intermediate.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a well-ventilated place and keep the container tightly closed.[5]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its carefully designed structure allows for the strategic and controlled elaboration of complex molecular architectures. The synthetic protocols outlined in this guide, coupled with a comprehensive understanding of its properties and applications, will empower researchers and drug development professionals to leverage this key building block in their pursuit of novel therapeutics. The continued exploration of phenylacetic acid derivatives in medicinal chemistry ensures that this intermediate will remain a relevant and important tool for the foreseeable future.

References

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

-

ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

-

PubChem. 3-Aminomethyl-phenylacetic acid. Available from: [Link]

-

PubMed. Phenylacetic acid derivatives as hPPAR agonists. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. METHYL 2-(3-(N-BOC-AMINOMETHYL)PHENYL)ACETATE | 132691-38-4 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

The Strategic Role of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate in Modern Drug Discovery: A Technical Guide

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate emerges as a pivotal intermediate, particularly in the development of targeted therapeutics. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the creation of potent inhibitors of critical disease pathways, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Architectural Value of a Privileged Scaffold

This compound is a synthetic intermediate characterized by a phenylacetate backbone. [1]This scaffold is of significant interest in medicinal chemistry. The molecule's design incorporates two key features that render it highly valuable:

-

A phenylacetic acid moiety , a structural motif present in numerous biologically active compounds and known to interact with various biological targets. [2][3][4]* A meta-substituted aminomethyl group , which is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group . [1] The Boc group is crucial; it provides stability during synthetic manipulations of other parts of the molecule and can be selectively removed under mild acidic conditions to reveal a reactive primary amine. [1]This amine then serves as a handle for introducing further molecular complexity, such as building peptide-like structures or linking to other pharmacophores. This strategic design makes the compound an ideal starting point for creating libraries of molecules for screening and structure-activity relationship (SAR) studies.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below is a detailed, self-validating protocol synthesized from established chemical principles.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of 3-(Aminomethyl)phenylacetic Acid

-

Dissolution: Dissolve 3-(aminomethyl)phenylacetic acid in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add sodium hydroxide (2 equivalents) to raise the pH to ~9-10.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the mixture with cold 1N HCl to a pH of ~2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid as a solid.

Step 2: Esterification to this compound

-

Dissolution: Dissolve the Boc-protected acid from Step 1 in anhydrous methanol.

-

Acid Catalysis: Cool the solution in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

| Analytical Method | Expected Results | Source |

| ¹H NMR | Boc tert-butyl singlet at δ 1.42 ppm; methyl ester singlet at δ 3.7 ppm. | [1] |

| ¹³C NMR | Carbonyl signals at δ 170.2 (ester) and 156.4 ppm (Boc). | [1] |

| HPLC | A single major peak with a retention time of approximately 12.3 minutes on a C18 column with a 70:30 acetonitrile/water mobile phase. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular ion [M+H]⁺ at m/z 280.1552 (calculated 280.1549). | [1] |

Application in Drug Discovery: Targeting the MDM2-p53 Interaction

A prominent application of this compound is in the synthesis of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. [5][6][7]

The MDM2-p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. [6]In many cancers with wild-type p53, its function is abrogated by the over-expression of its negative regulator, MDM2. [5][6]MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. [6][8]Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing function. [5][6]

Caption: General synthetic workflow for utilizing the title compound in the synthesis of MDM2 inhibitors.

Experimental Protocol: Amide Coupling

-

Boc Deprotection: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0°C and stir at room temperature until TLC analysis indicates complete removal of the Boc group. Remove the solvent and excess TFA under reduced pressure.

-

Amide Coupling: Dissolve the resulting amine salt, a selected carboxylic acid (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) in an aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (3 equivalents), and stir the mixture at room temperature overnight.

-

Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The final compound is purified by preparative HPLC to yield the target MDM2 inhibitor.

Conclusion: A Cornerstone for Future Therapeutics

This compound represents a prime example of a strategically designed building block that accelerates drug discovery. Its inherent chemical functionalities, coupled with the robust and versatile nature of the Boc protecting group, provide a reliable and efficient route to novel therapeutics. The successful application of this intermediate in the synthesis of MDM2-p53 interaction inhibitors underscores its importance and potential in oncology and beyond. As the demand for targeted and personalized medicine grows, the role of such well-characterized and adaptable chemical scaffolds will undoubtedly continue to expand, making them indispensable tools for medicinal chemists.

References

- Shangary, S. & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241.

- Burgess, A., Chia, K. M., Haupt, S., Haupt, Y., Lim, E., Phesse, T., & Waring, P. (2016). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine, 6(5), a026245.

- Konopleva, M., & Andreeff, M. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Molecules, 21(7), 937.

-

Chem-Impex. (n.d.). Boc-3-aminomethyl-phenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural and synthetic inhibitors of the p53-MDM2 interaction. Retrieved from [Link]

- Fry, D. C. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery (pp. 317-339). Royal Society of Chemistry.

-

J&K Scientific LLC. (n.d.). Boc-3-aminomethyl-phenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Collins, J. L., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Incorporation of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate for Advanced Peptide and Peptidomimetic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rational design of peptide-based therapeutics often necessitates the incorporation of non-natural amino acids to enhance potency, selectivity, and pharmacokinetic profiles. Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate represents a key building block in this endeavor. As a protected derivative of 3-(aminomethyl)phenylacetic acid, it serves as a versatile scaffold for creating peptidomimetics and introducing unique structural constraints into peptide sequences. This guide provides a comprehensive technical overview, detailing the synthesis of the corresponding carboxylic acid, its strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the mechanistic rationale behind the procedural choices. We present validated protocols, data interpretation, and expert insights to empower researchers in the synthesis of novel, high-value peptide candidates.

Introduction: The Rationale for Unnatural Building Blocks

Standard peptides, composed of the 20 proteinogenic alpha-amino acids, often suffer from metabolic instability and poor oral bioavailability, limiting their therapeutic potential. The introduction of unnatural amino acids and building blocks is a cornerstone of modern medicinal chemistry to overcome these limitations.

This compound is a precursor to a non-canonical building block that offers several strategic advantages:

-

Structural Scaffolding: The phenylacetic acid core introduces a rigid aromatic spacer, influencing the overall conformation of the peptide backbone.

-

Side-Chain Functionality: The Boc-protected aminomethyl group at the meta-position provides a versatile handle for post-synthesis modifications or for mimicking the side chains of natural amino acids like lysine, but with altered spacing and rigidity.

-

Enzymatic Resistance: The absence of a standard alpha-amino acid structure confers resistance to degradation by proteases and peptidases, thereby extending the in-vivo half-life of the resulting peptide.

This building block is first hydrolyzed to its active carboxylic acid form, 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid , before it can be coupled to the N-terminus of a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group is orthogonal to the Fmoc protecting group strategy commonly used in SPPS, providing essential compatibility.

Synthesis and Preparation of the Active Carboxylic Acid

The commercially available methyl ester must be converted to the free carboxylic acid to enable its participation in amide bond formation during peptide synthesis. This is achieved through a standard saponification reaction.

Mechanism of Saponification

Saponification is the base-catalyzed hydrolysis of an ester. In this case, a hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion, followed by an acidic workup, yields the desired product.

Diagram: Saponification Workflow

Caption: Workflow for the saponification of the methyl ester to the active carboxylic acid.

Experimental Protocol: Saponification

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio). The THF ensures solubility of the organic starting material, while water is necessary for the hydrolysis reaction.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (1.5 to 2.0 eq) in water dropwise. Using LiOH is often preferred over NaOH or KOH due to its better solubility in mixed organic-aqueous solvents.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Workup:

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer again to 0 °C and acidify to a pH of 3-4 by the slow addition of 1M HCl. The desired carboxylic acid product will precipitate out of the solution.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The resulting compound, 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid , can be used in peptide synthesis without further purification if high purity is achieved.

Data Summary: Synthesis Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Solvent System | THF / H₂O (2:1 v/v) | Balances solubility for both the organic substrate and the inorganic base. |

| Base | Lithium Hydroxide (LiOH) | High reactivity and good solubility in the chosen solvent system. |

| Equivalents of Base | 1.5 - 2.0 eq. | Ensures complete reaction, driving the equilibrium towards the product. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls potential exotherms; reaction proceeds efficiently at RT. |

| Workup pH | 3 - 4 | Ensures complete protonation of the carboxylate salt to yield the neutral acid. |

| Expected Yield | >90% | This reaction is typically high-yielding and clean. |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The prepared carboxylic acid is now ready to be incorporated into a peptide sequence using standard SPPS protocols. This process involves coupling the building block to the free N-terminal amine of a resin-bound peptide chain. The most common and robust method utilizes a carbodiimide activator and an additive to facilitate efficient amide bond formation and suppress side reactions.

Mechanism of Activated Amide Bond Formation

The carboxylic acid is not reactive enough to form an amide bond on its own. It must first be activated.

-

O-acylisourea Formation: The carboxylate group attacks the carbodiimide coupling agent (e.g., DIC - Diisopropylcarbodiimide), forming a highly reactive O-acylisourea intermediate.

-

Active Ester Formation: This intermediate is unstable and prone to racemization. To prevent this and improve coupling efficiency, an additive like OxymaPure® or Ethyl 2-cyano-2-(hydroxyimino)acetate is added. This additive rapidly reacts with the O-acylisourea to form a more stable, yet highly reactive, active ester.

-

Aminolysis: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. This intermediate then collapses to form the desired amide bond, releasing the Oxyma additive.

Diagram: SPPS Coupling Cycle

Caption: A typical cycle for incorporating the building block during Fmoc-based SPPS.

Experimental Protocol: SPPS Coupling

This protocol assumes a standard Fmoc-SPPS strategy on a rink amide resin.

-

Resin Preparation: Swell the rink amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to expose the free amine. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling Reaction:

-

In a separate vessel, prepare the coupling solution. Dissolve 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid (3 eq), OxymaPure® (3 eq), and Diisopropylcarbodiimide (DIC) (3 eq) in DMF.

-

Allow the solution to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may be repeated.

-

Capping (Optional): If a small percentage of amines failed to react, treat the resin with an acetic anhydride solution to permanently block them from reacting in subsequent cycles.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The Boc group on our specific building block is acid-labile.

-

Cleavage Cocktail: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is used.

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including the Boc group.

-

TIS & Water: These are scavengers that capture and neutralize the highly reactive carbocations generated during the cleavage of protecting groups (like the tert-butyl cation from the Boc group), preventing side reactions with sensitive amino acid residues like tryptophan or methionine.

-

-

Procedure: The resin is treated with the cleavage cocktail for 2-3 hours. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, washed, and lyophilized to yield the crude final peptide.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling tool for sophisticated peptide design. By understanding the straightforward chemistry of its activation and the robust protocols for its incorporation, researchers can effectively introduce a unique structural and functional element into their peptide candidates. The resulting modifications can profoundly influence receptor binding, conformational stability, and metabolic resistance. As the demand for advanced peptide therapeutics grows, the strategic use of such precisely engineered building blocks will continue to be a critical driver of innovation in drug discovery.

References

-

Title: Non-Natural Amino Acids in Peptides: A Tool for Drug Design Source: Comprehensive Medicinal Chemistry III URL: [Link]

-

Title: OxymaPure/DIC: An Excellent Racemization Suppressor for Peptide Synthesis Source: Organic Letters URL: [Link]

-

Title: Protecting Groups in Peptide Synthesis Source: Chemical Reviews URL: [Link]

The Strategic Intermediate: A Technical Guide to the Role and Application of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate in Renin Inhibitor Synthesis

Introduction: Beyond a Simple Molecule to a Keystone of Synthesis

In the landscape of pharmaceutical development, the journey from a conceptual therapeutic target to a clinically effective drug is paved with intricate chemical synthesis. The molecules that form the path are known as intermediates—compounds that are themselves not the final therapeutic agent but are critical stepping stones in its creation. This guide focuses on one such crucial molecule: Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate.

While this compound does not possess a "mechanism of action" in the traditional pharmacological sense, its significance is paramount. It serves as a sophisticated and strategically designed building block for the synthesis of potent, targeted therapeutics. Specifically, this guide will illuminate its pivotal role in the development of Remikiren , an orally active and highly specific inhibitor of the enzyme renin, a key player in the regulation of blood pressure.[1]

For researchers and professionals in drug development, understanding the "action" of this intermediate means appreciating the chemical logic embedded in its structure—the deliberate inclusion of protecting groups and reactive sites that facilitate the efficient construction of a complex active pharmaceutical ingredient (API). This guide will deconstruct the synthetic utility of this compound, detail the ultimate mechanism of action of the resulting drug, Remikiren, and provide the technical context required for its application in medicinal chemistry.

Physicochemical Properties and Synthetic Profile

The utility of this compound as a synthetic intermediate is rooted in its specific chemical characteristics.

| Property | Value | Source |

| CAS Number | 132691-38-4 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | Typically a solid | [3] |

| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | [3] |

The structure features three key components that dictate its role in synthesis:

-

A phenylacetate backbone , which provides the core scaffold.

-

A methyl ester functional group, which can be readily hydrolyzed to a carboxylic acid for further coupling reactions.

-

A tert-butoxycarbonyl (Boc)-protected aminomethyl group . The Boc group is a crucial element of its design, rendering the highly reactive amine nucleophile inert during other synthetic transformations. Its facile and clean removal under acidic conditions is a cornerstone of its utility in multi-step synthesis.[3]

General Synthetic Workflow

The synthesis of this compound itself is a multi-step process that highlights fundamental organic chemistry principles. A common conceptual pathway is illustrated below.

Caption: Conceptual workflow for the synthesis of the target intermediate.

The Role of the Intermediate in the Synthesis of Remikiren

The primary "action" of this compound is to serve as a key precursor in the synthesis of the renin inhibitor, Remikiren. The structure of the intermediate provides a foundational piece of the final, more complex drug molecule. The Boc-protected amine is particularly critical, as it allows for other chemical modifications to be made to the molecule before the amine is deprotected and participates in a final coupling step.

A simplified conceptual pathway from the intermediate to Remikiren is outlined below. This illustrates the strategic unmasking of the amine group for the final amide bond formation.

Caption: Simplified pathway from the intermediate to the final API, Remikiren.

Mechanism of Action of Remikiren: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The ultimate therapeutic effect derived from our starting intermediate is realized through the mechanism of action of Remikiren. Remikiren is a direct renin inhibitor, targeting the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6]

The RAAS Cascade and Point of Inhibition

-

Renin Release: When the kidneys detect a drop in blood pressure or fluid volume, they release the enzyme renin into the bloodstream.[6]

-

Angiotensin I Formation: Renin acts on a precursor protein called angiotensinogen (produced by the liver), cleaving it to form Angiotensin I (Ang I). This is the rate-determining step of the entire cascade.[7]

-

Angiotensin II Formation: Ang I is then converted to the highly active peptide, Angiotensin II (Ang II), by the Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[6]

-

Physiological Effects of Ang II: Ang II is a potent vasoconstrictor, meaning it narrows blood vessels, which directly increases blood pressure. It also stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water, further increasing blood volume and pressure.[8]

Remikiren exerts its effect by binding directly to the active site of the renin enzyme. This action competitively inhibits the binding of angiotensinogen to renin, thus blocking the very first step of the RAAS cascade.[4][7] By preventing the formation of Ang I, Remikiren effectively reduces the downstream production of Ang II and aldosterone.[5] The result is vasodilation (widening of blood vessels), reduced sodium and water retention, and consequently, a lowering of blood pressure.[1][8]

Caption: The RAAS pathway and the specific inhibitory action of Remikiren on Renin.

Clinical studies have demonstrated that Remikiren effectively lowers blood pressure in patients with essential hypertension.[9][10] Its administration leads to a significant and sustained fall in blood pressure, renal vasodilation, and a reduction in proteinuria, indicating a potential for renoprotective effects.

Experimental Protocol: Boc Deprotection of the Intermediate

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical and illustrative step in the synthetic utilization of this compound. This protocol outlines a standard laboratory procedure for this transformation.

Objective: To deprotect the amine functionality of the intermediate to yield Methyl 2-(3-(aminomethyl)phenyl)acetate, preparing it for subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C. This is to control the initial exotherm of the reaction.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution. The evolution of isobutylene gas may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM. Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

-

Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(3-(aminomethyl)phenyl)acetate.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.

This self-validating protocol ensures the complete removal of the protecting group, neutralization of the strong acid, and efficient isolation of the deprotected amine, which is often used immediately in the next synthetic step due to its reactivity.

Conclusion

This compound is a prime example of a molecule whose "action" is not biological but chemical and strategic. Its carefully designed structure, featuring a key protecting group, makes it an invaluable intermediate in the synthesis of the direct renin inhibitor, Remikiren. By enabling the efficient and controlled construction of this complex therapeutic agent, it plays a fundamental role in the development of drugs that target the renin-angiotensin-aldosterone system. Understanding the interplay between the synthetic utility of such intermediates and the pharmacological mechanism of the final API is essential for innovation in drug discovery and development.

References

-

Renin inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- The Pharmacodynamics of Remikiren: An In-depth Technical Guide. (2025). BenchChem.

- Renin inhibitors - mechanisms of action. (2009). Australian Prescriber.

-

Renin Inhibitors. (n.d.). CV Pharmacology. Retrieved January 14, 2026, from [Link]

- What are renin inhibitors and how do they work? (2024).

- Experimental and Clinical Pharmacology: Renin inhibitors - mechanisms of action. (2025).

- Remikiren: A Technical Guide to a Potent Renin Inhibitor. (n.d.). BenchChem.

-

Remikiren | C33H50N4O6S | CID 6324659. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- Müller, F. T., et al. (1993). Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system. Journal of human hypertension, 7(1), 55-60.

- van den Meiracker, A. H., et al. (2000). Renal and systemic effects of continued treatment with renin inhibitor remikiren in hypertensive patients with normal and impaired renal function.

- Weber, C., et al. (1993). Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients. British journal of clinical pharmacology, 36(6), 547–554.

-

Remikiren - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- van Paassen, P., et al. (1996). Renal and systemic effects of the renin inhibitor remikiren in patients with essential hypertension. Journal of cardiovascular pharmacology, 28(2), 290–296.

- RENIN INHIBITORS | ALISKIREN | REMIKIREN | ENALKIREN | USES | MECHANISM OF ACTION | SIFE EFFECTS. (2020). YouTube.

- van den Meiracker, A. H., et al. (1995). Assessment of the role of the renin-angiotensin system in cardiac contractility utilizing the renin inhibitor remikiren. British journal of pharmacology, 116(3), 2099–2106.

-

Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][7][8]triazolo[4,3-a][7][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). Google Patents.

Sources

- 1. Remikiren | C33H50N4O6S | CID 6324659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 7. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 8. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 9. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renal and systemic effects of the renin inhibitor remikiren in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: A Guide for Researchers

An In-Depth Technical Guide

Introduction: The Role and Structural Nuances of a Key Synthetic Intermediate

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate is a synthetic intermediate characterized by a phenylacetate backbone with a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1] This compound is of significant interest in medicinal chemistry and drug development, often serving as a building block in the synthesis of more complex bioactive molecules, such as protease inhibitors.[1] The stability of this intermediate is paramount to ensure the integrity of multi-step synthetic routes, prevent the formation of impurities, and guarantee reproducible outcomes.

This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its potential degradation pathways and offering field-proven protocols for its optimal storage and handling. The insights herein are derived from an analysis of its core functional groups, each contributing uniquely to the molecule's overall reactivity and stability profile.

Section 1: Chemical Profile and Functional Group Analysis

To understand the stability of the title compound, it is essential to deconstruct it into its primary functional components. The molecule's behavior is a composite of the properties of its methyl ester, its Boc-protected amine, and its phenylacetate core.

| Property | Value | Source |

| CAS Number | 132691-38-4 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | Deduced |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | Typically a solid or oil | General knowledge |

The key to predicting stability lies in understanding the vulnerabilities of each functional group, as illustrated below.

Diagram 1: Functional group analysis of the target molecule.

Section 2: Intrinsic Stability and Predicted Degradation Pathways

The primary threats to the integrity of this compound are hydrolysis, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Stability

Hydrolysis is the most significant potential degradation pathway, with both acidic and basic conditions posing a threat to different parts of the molecule.

-

Acid-Catalyzed Degradation: The compound is highly susceptible to acidic conditions. The Boc group is an acid-labile protecting group designed for easy removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Simultaneously, the methyl ester can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and methanol.[4][5] Therefore, exposure to even mild acidic conditions can lead to a mixture of deprotected, hydrolyzed, and fully degraded products.

-

Base-Catalyzed Degradation: The Boc group is generally stable under neutral or basic (alkaline) conditions, making it a versatile protecting group in many synthetic schemes.[][7] However, the methyl ester moiety is vulnerable to base-catalyzed hydrolysis (saponification), which converts it into a carboxylate salt and methanol.[4] This reaction is typically slower than acid-catalyzed cleavage of the Boc group but will proceed readily in the presence of strong bases like sodium hydroxide.

Thermal and Photostability

-

Photostability: Compounds containing aromatic rings can be sensitive to UV light.[4] While not as reactive as other functional groups, prolonged exposure to direct light could potentially initiate radical reactions or other forms of degradation. It is standard best practice to protect such compounds from light.

Oxidative Stability

The molecule has potential sites for oxidation, particularly at the benzylic position (the CH₂ group attached to the phenyl ring). Strong oxidizing agents could potentially lead to the formation of corresponding ketones or other oxidative byproducts.

Diagram 2: Predicted degradation pathways under stress conditions.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following conditions are recommended to maximize the shelf-life and preserve the purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | To slow down potential hydrolytic and thermal degradation pathways. Avoid freezing unless the material is confirmed to be stable to freeze-thaw cycles. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric moisture and oxygen, thereby minimizing the risk of hydrolysis and oxidation. |

| Container | Tightly-sealed, Amber Glass Vial/Bottle | A tight seal prevents moisture and air ingress.[9][10] Amber glass protects the compound from potential photolytic degradation.[11] |

| Handling | In a Dry, Well-Ventilated Area | Handle the container with care, allowing it to warm to room temperature before opening to prevent condensation of moisture on the cold compound.[10] |

| Incompatibilities | Strong Acids, Strong Bases, Strong Oxidizing Agents | Direct contact with these substances will cause rapid degradation as detailed in Section 2.[9][11] |

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a specific batch or to establish expiry dating, forced degradation studies are essential. These protocols provide a framework for such an investigation.

Experimental Workflow for Stability Testing

The general workflow involves subjecting the compound to accelerated stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram 3: General workflow for a forced degradation study.

Protocol: Acid and Base Hydrolysis Study

This protocol aims to assess the rate and profile of degradation under hydrolytic stress.[12]

-

Preparation: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent like acetonitrile (ACN).

-

Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl/ACN (1:1).

-

Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH/ACN (1:1).

-

Incubation: Place the vials in a water bath set to 60°C. Store a control sample (un-stressed) at 2-8°C.

-

Time Points: At intervals (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

-

Neutralization: Immediately neutralize the acid-stressed aliquot with an equivalent amount of 0.1 N NaOH, and the base-stressed aliquot with 0.1 N HCl.

-

Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis. Analyze against the control sample to determine the percentage of degradation.

Protocol: Oxidative Degradation Study

This protocol evaluates the compound's susceptibility to oxidation.[12]

-

Preparation: Prepare a 1 mg/mL stock solution in acetonitrile.

-

Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂/ACN (1:1).

-

Incubation: Store the vial at room temperature, protected from light, for up to 48 hours.

-

Time Points: Withdraw and analyze aliquots at appropriate intervals (e.g., 4, 8, 24, 48 hours). No quenching step is typically required, but samples should be diluted immediately in the mobile phase before injection.

-

Analysis: Analyze by HPLC to monitor the decrease in the parent compound peak and the appearance of new peaks corresponding to oxidation products.

Conclusion

The stability of this compound is governed primarily by the reactivity of its methyl ester and Boc-protecting group. It is particularly sensitive to acidic conditions, which can cause concurrent deprotection and hydrolysis, and moderately sensitive to basic conditions, which will hydrolyze the ester. For optimal long-term storage, the compound must be stored under refrigerated, inert, and dark conditions in a tightly sealed container. By understanding these vulnerabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and successful outcomes in their research and development endeavors.

References

-

Vedantu. "Methyl Acetate: Structure, Formula, Uses & Production Explained." Accessed January 14, 2026. [Link]

-

Ataman Kimya. "METHYL ACETATE." Accessed January 14, 2026. [Link]

-

Wikipedia. "Methyl acetate." Last modified September 24, 2023. [Link]

-

Chemistry Steps. "Boc Protecting Group for Amines." Accessed January 14, 2026. [Link]

-

Penta Chemicals. "Methyl acetate Safety Data Sheet." Accessed January 14, 2026. [Link]

-

Wikipedia. "tert-Butyloxycarbonyl protecting group." Last modified October 2, 2023. [Link]

-

National Center for Biotechnology Information. "Methyl Acetate." PubChem Compound Database. Accessed January 14, 2026. [Link]

-